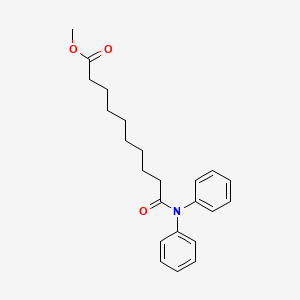
Methyl 10-(diphenylamino)-10-oxodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(diphenylcarbamoyl)nonanoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a nonanoate backbone with a diphenylcarbamoyl group attached to the ninth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-(diphenylcarbamoyl)nonanoate can be synthesized through esterification reactions. One common method involves the reaction of nonanoic acid with methanol in the presence of a mineral acid catalyst, such as sulfuric acid, to form methyl nonanoate. Subsequently, the diphenylcarbamoyl group can be introduced through a reaction with diphenylcarbamoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of methyl 9-(diphenylcarbamoyl)nonanoate typically involves large-scale esterification processes followed by the introduction of the diphenylcarbamoyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(diphenylcarbamoyl)nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diphenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are conducted under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nonanoic acid derivatives, alcohols, and various substituted carbamoyl compounds .
Scientific Research Applications
Methyl 9-(diphenylcarbamoyl)nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 9-(diphenylcarbamoyl)nonanoate involves its interaction with specific molecular targets. The diphenylcarbamoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: A simpler ester without the diphenylcarbamoyl group.
Methyl pelargonate: Another fatty acid ester with similar properties.
Nonanoic acid methyl ester: A closely related compound used in similar applications.
Uniqueness
Methyl 9-(diphenylcarbamoyl)nonanoate is unique due to the presence of the diphenylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C23H29NO3 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl 10-oxo-10-(N-phenylanilino)decanoate |
InChI |
InChI=1S/C23H29NO3/c1-27-23(26)19-13-5-3-2-4-12-18-22(25)24(20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,2-5,12-13,18-19H2,1H3 |
InChI Key |
YIXRLLOMUNUKOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















